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Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-58790 (also known as BTP2 or YM-

58483), a potent inhibitor of store-operated calcium entry (SOCE), and its validation across

various cancer cell lines. The document summarizes key experimental data, details

methodologies for crucial experiments, and visually represents the underlying signaling

pathways and experimental workflows.

Introduction to YM-58790 and its Mechanism of
Action
YM-58790 is a selective and potent inhibitor of Calcium Release-Activated Calcium (CRAC)

channels, which are the primary mediators of SOCE. In numerous cancer types, the

dysregulation of SOCE has been linked to enhanced proliferation, migration, invasion, and

resistance to therapy. By blocking SOCE, YM-58790 disrupts the downstream signaling

pathways that are crucial for tumor progression, making it a valuable tool for cancer research

and a potential candidate for therapeutic development.

The primary mechanism of action for YM-58790 involves the inhibition of Ca2+ influx following

the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This blockade

prevents the activation of calcium-dependent signaling molecules, most notably Calcineurin

and the subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).
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Additionally, the inhibition of SOCE by YM-58790 has been shown to impact the

PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

Performance of YM-58790 in Cancer Cell Lines
While extensive data on the direct cytotoxic IC50 values of YM-58790 across a wide range of

cancer cell lines is limited in publicly available literature, its efficacy is often demonstrated

through its ability to inhibit SOCE and to sensitize cancer cells to conventional

chemotherapeutic agents. The following tables summarize the available quantitative data on

the effects of YM-58790 and compare it with other common SOCE inhibitors.

Table 1: IC50 Values for Inhibition of Store-Operated Ca2+ Influx

Compound Cell Line IC50 (nM) Reference

YM-58790 (BTP2)
Jurkat (Human T-cell

leukemia)
~100 [1][2][3]

RBL-2H3 (Rat

basophilic leukemia)
310 - 460 [4]

SKF-96365 Various 1,000 - 10,000

2-APB Various > 10,000 (inhibitory)

Table 2: Anti-proliferative and Pro-apoptotic Effects of YM-58790
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Cancer Type Cell Line Effect Concentration Reference

Glioblastoma
Glioblastoma

Stem Cells

Decreased Sox2

expression,

reduced sphere

formation

Not specified

Ovarian Cancer

IGROV1-R10,

OVCAR3,

SKOV3

Sensitizes cells

to ABT-737 (Bcl-

xL inhibitor)

10 µM

Breast Cancer MDA-MB-231

Enhances

cisplatin

cytotoxicity

Not specified

Table 3: Comparison of YM-58790 with Other SOCE Inhibitors in Cancer Research

Feature YM-58790 (BTP2) SKF-96365
2-
Aminoethoxydiphe
nyl borate (2-APB)

Primary Target
CRAC channels

(Orai1)
TRP channels, SOCE

IP3 receptors, TRP

channels, SOCE

Potency (SOCE

Inhibition)
High (nM range) Moderate (µM range) Low (µM range)

Selectivity
Relatively selective for

CRAC

Non-selective, affects

multiple channels

Non-selective,

biphasic effects

Reported Cancer-

related Effects

Sensitizes to

chemotherapy, inhibits

stemness

Inhibits proliferation

and migration
Inhibits proliferation

Clinical Trials in

Cancer
Preclinical Preclinical Preclinical

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key experiments used to assess the efficacy of YM-58790 in cancer cell

lines.

Calcium Imaging for SOCE Inhibition Assay
Objective: To measure the effect of YM-58790 on store-operated calcium entry.

Materials:

Cancer cell line of interest

Culture medium

Fura-2 AM (calcium indicator dye)

Pluronic F-127

HEPES-buffered saline solution (HBSS) with and without Ca2+

Thapsigargin (SERCA inhibitor)

YM-58790

Fluorescence microscope or plate reader with ratiometric imaging capabilities

Procedure:

Cell Seeding: Seed cells on glass coverslips or in a 96-well plate and allow them to adhere

overnight.

Dye Loading: Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in culture

medium for 30-60 minutes at 37°C.

Washing: Wash the cells twice with Ca2+-free HBSS.

Baseline Measurement: Measure the baseline Fura-2 fluorescence ratio (340/380 nm

excitation, 510 nm emission) in Ca2+-free HBSS.
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Store Depletion: Add 1-2 µM thapsigargin to the Ca2+-free HBSS to deplete intracellular

calcium stores by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA)

pump. Monitor the transient increase in cytosolic Ca2+ as it is released from the ER.

SOCE Induction: Once the cytosolic Ca2+ level returns to baseline, add Ca2+-containing

HBSS (typically 1-2 mM CaCl2) to induce SOCE.

Inhibitor Treatment: To test the effect of YM-58790, pre-incubate the cells with the desired

concentration of the inhibitor for 15-30 minutes before adding thapsigargin. Alternatively, the

inhibitor can be added just before the re-addition of extracellular Ca2+.

Data Analysis: The magnitude of SOCE is quantified by the increase in the Fura-2 ratio upon

re-addition of extracellular Ca2+. Compare the SOCE in control cells versus cells treated

with YM-58790.

Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of YM-58790 on cancer cell proliferation and viability.

Materials:

Cancer cell line of interest

Culture medium

YM-58790

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Microplate reader

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to attach overnight.

Treatment: Treat the cells with a range of concentrations of YM-58790. Include a vehicle

control (e.g., DMSO).

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and

incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50

values can be determined by plotting cell viability against the log of the inhibitor

concentration.

Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of YM-58790 on cancer cell migration.

Materials:

Cancer cell line of interest

Culture medium

YM-58790

6-well or 12-well plates

Pipette tip (p200 or p1000)

Microscope with a camera

Procedure:
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Cell Seeding: Seed cells in a plate to create a confluent monolayer.

Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

Washing: Gently wash the cells with PBS to remove detached cells.

Treatment: Add fresh culture medium containing different concentrations of YM-58790 or a

vehicle control.

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g.,

every 6, 12, or 24 hours).

Data Analysis: Measure the width of the scratch at different time points. The rate of wound

closure is a measure of cell migration. Compare the migration rate in control versus YM-
58790-treated cells.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathway affected by YM-58790 and a typical experimental workflow for its validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/figure/IC50-values-of-the-cancer-cell-lines-used-in-this-study-and-the-Phoenix-control-cell-line_tbl1_379350659
https://www.mdpi.com/1422-0067/23/8/4468
https://www.rsc.org/suppdata/d4/dt/d4dt03219e/d4dt03219e2.pdf
https://www.benchchem.com/product/b10800973#ym-58790-validation-in-different-cancer-cell-lines
https://www.benchchem.com/product/b10800973#ym-58790-validation-in-different-cancer-cell-lines
https://www.benchchem.com/product/b10800973#ym-58790-validation-in-different-cancer-cell-lines
https://www.benchchem.com/product/b10800973#ym-58790-validation-in-different-cancer-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10800973?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

